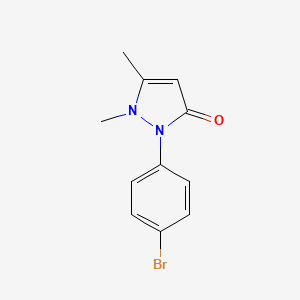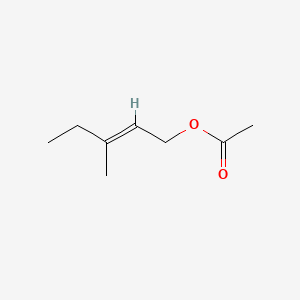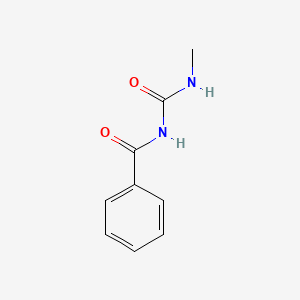![molecular formula C10H13BrO2S B14745612 [(3-Bromobutan-2-yl)sulfonyl]benzene CAS No. 6290-95-5](/img/structure/B14745612.png)
[(3-Bromobutan-2-yl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromobutan-2-yl)sulfonyl]benzene is an organic compound with the molecular formula C10H13BrO2S. It is characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a sulfonyl group and a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromobutan-2-yl)sulfonyl]benzene typically involves the reaction of 3-bromobutan-2-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Bromobutan-2-ol+Benzenesulfonyl chloridePyridinethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromobutan-2-yl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butylsulfonylbenzenes.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Aplicaciones Científicas De Investigación
[(3-Bromobutan-2-yl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3-Bromobutan-2-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are mediated through pathways involving electron transfer and bond formation/breakage .
Comparación Con Compuestos Similares
Similar Compounds
- [(3-Chlorobutan-2-yl)sulfonyl]benzene
- [(3-Iodobutan-2-yl)sulfonyl]benzene
- [(3-Fluorobutan-2-yl)sulfonyl]benzene
Uniqueness
[(3-Bromobutan-2-yl)sulfonyl]benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
6290-95-5 |
|---|---|
Fórmula molecular |
C10H13BrO2S |
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
3-bromobutan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
WVJWWVFLTHTSRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Br)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


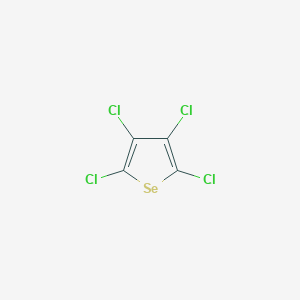
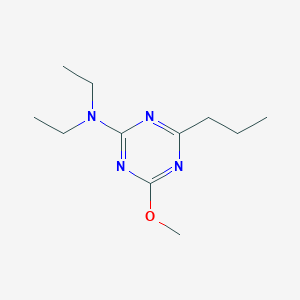
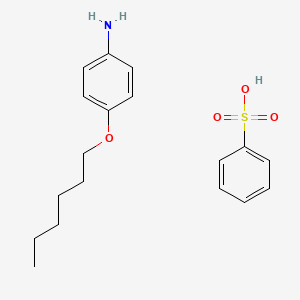
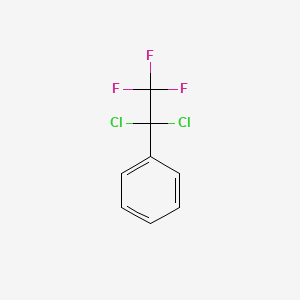
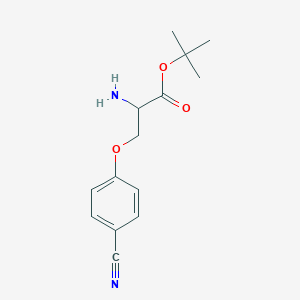

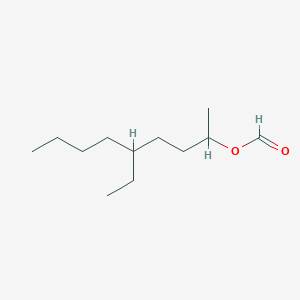
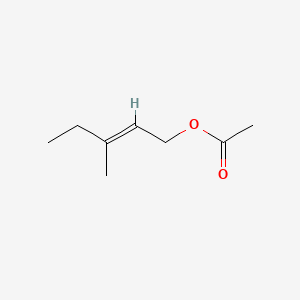
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
